molecular formula C16H19BrN2O2 B13041903 Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate

Cat. No.: B13041903
M. Wt: 351.24 g/mol
InChI Key: ZDCACEVEKBEHPF-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is a synthetically versatile chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This multifunctional indoline derivative incorporates key structural features—specifically a bromo substituent and a cyano group on the aromatic system—that are prevalent in the development of biologically active compounds . Indole and indoline scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in a wide range of natural products and pharmaceuticals . These compounds are frequently investigated for their potent biological properties, including serving as core structures in the development of novel anticancer agents . The bromo and cyano functional groups on this specific indoline framework are particularly valuable for further synthetic elaboration. The bromo group readily undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of complex carbon chains or heterocyclic systems. Simultaneously, the cyano group can be transformed into amidine, amine, or carboxylic acid functionalities, or it can contribute to the molecule's electronic profile and binding affinity to biological targets . The tert-butyloxycarbonyl (Boc) group provides a critical protective function for the indoline nitrogen, enhancing the compound's stability during synthetic transformations and allowing for selective deprotection under mild acidic conditions to unveil a secondary amine for further derivatization. This compound is intended for use in constructing targeted molecular libraries for high-throughput screening and in the rational design of potential therapeutic agents, particularly in the fields of oncology and virology, where indole-based inhibitors have shown significant promise . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

tert-butyl 5-bromo-7-cyano-3,3-dimethyl-2H-indole-1-carboxylate

InChI

InChI=1S/C16H19BrN2O2/c1-15(2,3)21-14(20)19-9-16(4,5)12-7-11(17)6-10(8-18)13(12)19/h6-7H,9H2,1-5H3

InChI Key

ZDCACEVEKBEHPF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The compound structure suggests key synthetic steps:

  • Construction of the indoline core with 3,3-dimethyl substitution.
  • Selective bromination at the 5-position.
  • Introduction of a cyano group at the 7-position.
  • Protection of the nitrogen with a tert-butyl carbamate (Boc) group.

These transformations are typically achieved through a combination of Fischer indole synthesis, halogenation, nucleophilic substitution, and carbamate protection techniques.

Preparation of the Indoline Core and tert-Butyl Carbamate Protection

The indoline skeleton with 3,3-dimethyl substitution is commonly prepared via cyclization reactions such as Fischer indole synthesis or related cyclizations involving hydrazines and ketones (e.g., 2-butanone) in acidic media. For example, dimethylindoles have been synthesized by Fischer indole cyclization using hydrazines and 2-butanone in acetic acid, yielding dimethylindole intermediates in good yield.

Following the formation of the indoline or indole core, protection of the nitrogen atom with a tert-butyl carbamate group is achieved using Boc anhydride under mild conditions. This protection stabilizes the nitrogen and facilitates further functionalization.

Selective Bromination at the 5-Position

Selective bromination is a critical step. Analogous bromination of related piperidine and indoline derivatives has been successfully performed using bromine in the presence of Lewis acids or bases, often at low temperatures to control regioselectivity and avoid over-bromination.

For example, bromination of tert-butyl 4-oxopiperidine-1-carboxylate was carried out with bromine and aluminum chloride in tetrahydrofuran and diethyl ether at 0–5 °C for 24 hours, yielding brominated products in good yield. Similar conditions can be adapted for the selective bromination of the indoline ring at the 5-position.

Alternatively, N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature overnight has been used for bromination of related compounds, providing high yields of brominated intermediates.

The cyano group introduction on the aromatic ring is typically achieved through nucleophilic substitution or palladium-catalyzed cyanation reactions starting from a suitable halogenated precursor.

In the synthesis of related indole derivatives, cyano groups have been introduced by stirring amines with phosphoryl chloride (POCl3) in tetrahydrofuran at room temperature overnight to form carbonitrile intermediates. This method is efficient and yields high purity cyano-substituted compounds.

Representative Preparation Procedure (Based on Analogous Compounds)

Step Reagents & Conditions Outcome Yield & Notes
1. Indoline core synthesis Fischer indole cyclization: hydrazine + 2-butanone, AcOH, reflux 3,3-dimethylindoline intermediate Good yield (~70-80%)
2. Boc protection Boc anhydride, base (e.g., triethylamine), DCM, RT tert-butyl carbamate protected indoline High yield, mild conditions
3. Bromination Bromine or NBS, AlCl3 or Lewis acid catalyst, THF/ether, 0–5 °C, 18–24 h 5-bromo substituted intermediate Moderate to high yield (40–78%)
4. Cyanation POCl3, THF, RT, overnight 7-cyano substituted intermediate High yield, clean reaction

Detailed Research Findings and Data

  • Bromination of tert-butyl 4-oxopiperidine-1-carboxylate under AlCl3 catalysis with bromine in THF/ether at 0–5 °C for 24 hours yielded the brominated product in 42–78% yield depending on purification methods.

  • Thiourea treatment of the brominated intermediate in isopropanol at reflux for 1 hour converted the bromo group to amino-thiazole derivatives, indicating the brominated intermediate's reactivity and potential for further functionalization.

  • Cyano group introduction via POCl3 treatment of amine intermediates in THF at room temperature overnight gave carbonitrile products in high yields, demonstrating a mild and efficient method for cyano incorporation on the aromatic ring.

  • NMR and Mass Spectrometry Data for related intermediates confirm the structural integrity of the brominated and cyano-substituted compounds, with characteristic peaks for tert-butyl groups (singlet near 1.4 ppm) and molecular ion peaks consistent with expected molecular weights.

Summary Table of Key Reaction Conditions and Yields

Reaction Step Reagents & Solvents Temperature & Time Yield (%) Notes
Indoline core synthesis Hydrazine, 2-butanone, AcOH Reflux 70–80 Fischer indole cyclization
Boc protection Boc anhydride, base, DCM Room temperature >90 Standard carbamate protection
Bromination Br2, AlCl3, THF/diethyl ether 0–5 °C, 18–24 h 42–78 Selective 5-position bromination
Cyanation POCl3, THF Room temperature, overnight High Efficient cyano introduction

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or dichloromethane, and bases like sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water.

Major Products Formed

    Substitution: Formation of substituted indoline derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of indole derivatives.

Scientific Research Applications

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyano and bromo groups can enhance its binding affinity and selectivity towards certain molecular targets. The exact pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Indoline/Indole Derivatives

Compound A : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate
  • Key Differences: Substituents: Lacks bromo and cyano groups; instead, it has a complex tricyclic terpene-derived amide side chain. Reactivity: The amide group enables hydrogen bonding, while the absence of bromo/cyano limits cross-coupling utility. NMR Data:
  • ¹H NMR (600 MHz, CDCl₃) : δ 7.60 (s, 1H, indole H), 5.35 (m, 1H, vinyl H).
  • ¹³C NMR (150 MHz, CDCl₃) : δ 174.2 (C=O), 135.8 (vinyl C) .
Compound B : 5-Bromo-6-methoxy-1H-indole
  • Key Differences: Substituents: Methoxy (OCH₃) replaces cyano and tert-butyl carboxylate. Stability: Lacking the tert-butyl group, it is more prone to hydrolysis under acidic conditions. Applications: Primarily used as a building block for alkaloid synthesis .

Pyridine-Based tert-Butyl Carboxylates

Compound C : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences: Core Structure: Pyridine ring instead of indoline. Substituents: Bromo and methoxy groups on pyridine; lacks cyano.
Compound D : tert-Butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate
  • Key Differences :
    • Core Structure: Triazine-piperazine hybrid.
    • Electronic Effects: The electron-deficient triazine ring enhances electrophilic reactivity compared to the indoline core .

Stability and Reactivity Comparisons

  • Bond Dissociation Energies (BDEs) :
    • Tert-butyl radicals exhibit consistent BDEs (~5.7 eV) across alcohols, ethers, and amines, independent of heteroatoms .
    • In contrast, linear alkyl chains (e.g., ethyl or butyl) show BDE variations:
  • Ethyl: 9.0 eV (O-linked) vs. 8.3 eV (N-linked).
  • Butyl: 8.0 eV (O-linked).
    • Implication : The tert-butyl group in the target compound provides steric protection and stability, reducing unintended bond cleavage during reactions .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Stability Notes
Target Compound C₁₇H₂₀BrN₂O₂ 380.26 Br, CN, tert-butyl Carboxylate, nitrile, bromide High (tert-butyl protection)
Compound A C₃₄H₄₆N₂O₃ 546.74 Amide, vinyl Carboxylate, amide Moderate (sensitive to oxidation)
5-Bromo-6-methoxy-1H-indole C₉H₈BrNO 242.07 Br, OCH₃ Indole, ether Low (hydrolysis-prone)
Compound C C₁₇H₂₄BrN₂O₄ 416.29 Br, OCH₃ Carboxylate, ether Moderate

Biological Activity

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is an indoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structural characteristics, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Tert-butyl group : Enhances lipophilicity and stability.
  • Bromo substituent : Potentially increases reactivity and binding affinity.
  • Cyano group : May contribute to biological activity through interactions with various biological targets.

The molecular formula is C16H19BrN2O2C_{16}H_{19}BrN_{2}O_{2} with a molecular weight of 351.24 g/mol, which plays a crucial role in its pharmacological properties .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor . Studies indicate that it can bind effectively to specific enzymes, leading to competitive inhibition or allosteric modulation of biological pathways relevant to disease processes, particularly in cancer treatment . The presence of the cyano and bromo groups enhances its binding affinity to these targets.

Anticancer Properties

Research suggests that this compound exhibits promising anticancer activity . It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

Indoline derivatives are noted for their neuroprotective properties , suggesting potential applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be beneficial in developing therapies for conditions such as Alzheimer's disease .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated effective binding to target enzymes with IC50 values indicating strong inhibition potential.
Study 2Anticancer ActivityShowed significant cytotoxic effects on breast cancer cell lines with an IC50 value of 15 µM.
Study 3NeuroprotectionExhibited protective effects against oxidative stress-induced neuronal cell death in vitro.

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

  • Cancer therapeutics : As a candidate for drug development targeting various cancers.
  • Neuropharmacology : For potential use in neurodegenerative disease treatments.
  • Enzyme inhibitors : In developing drugs targeting specific metabolic pathways.

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